molecular formula C20H28O4Si2 B14522702 Dimethyl 3,4-bis(trimethylsilyl)naphthalene-1,2-dicarboxylate CAS No. 62618-19-3

Dimethyl 3,4-bis(trimethylsilyl)naphthalene-1,2-dicarboxylate

Cat. No.: B14522702
CAS No.: 62618-19-3
M. Wt: 388.6 g/mol
InChI Key: VMYXIVYARFMMDZ-UHFFFAOYSA-N
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Description

Dimethyl 3,4-bis(trimethylsilyl)naphthalene-1,2-dicarboxylate is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of two trimethylsilyl groups and two ester groups attached to a naphthalene core. The compound’s unique structure imparts specific chemical properties that make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 3,4-bis(trimethylsilyl)naphthalene-1,2-dicarboxylate typically involves the reaction of naphthalene derivatives with trimethylsilyl reagents. One common method is the hydrosilylation reaction, where a naphthalene derivative is reacted with trimethylsilyl chloride in the presence of a catalyst . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrosilylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3,4-bis(trimethylsilyl)naphthalene-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalene dicarboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include naphthalene dicarboxylic acids, naphthalene diols, and various substituted naphthalene derivatives.

Scientific Research Applications

Dimethyl 3,4-bis(trimethylsilyl)naphthalene-1,2-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl 3,4-bis(trimethylsilyl)naphthalene-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The trimethylsilyl groups can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The ester groups can undergo hydrolysis or other transformations, leading to the formation of active intermediates that exert biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 3,4-bis(trimethylsilyl)naphthalene-1,2-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both trimethylsilyl and ester groups allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

CAS No.

62618-19-3

Molecular Formula

C20H28O4Si2

Molecular Weight

388.6 g/mol

IUPAC Name

dimethyl 3,4-bis(trimethylsilyl)naphthalene-1,2-dicarboxylate

InChI

InChI=1S/C20H28O4Si2/c1-23-19(21)15-13-11-9-10-12-14(13)17(25(3,4)5)18(26(6,7)8)16(15)20(22)24-2/h9-12H,1-8H3

InChI Key

VMYXIVYARFMMDZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=C(C2=CC=CC=C21)[Si](C)(C)C)[Si](C)(C)C)C(=O)OC

Origin of Product

United States

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